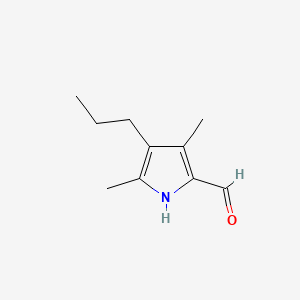![molecular formula C13H11NO4 B583137 Methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate CAS No. 148761-44-8](/img/structure/B583137.png)
Methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Vorbereitungsmethoden
The synthesis of 4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester involves several steps. One common method includes the reaction of indole derivatives with specific reagents under controlled conditions. For instance, the use of p-toluenesulfonic acid in toluene can yield the desired indole product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include p-toluenesulfonic acid, dimethylmethylene ammonium chloride, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with p-toluenesulfonic acid can yield benzofuro[3,2-b]indole derivatives .
Wissenschaftliche Forschungsanwendungen
4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester has several scientific research applications. Additionally, its unique structure makes it a valuable compound for studying various chemical reactions and mechanisms in organic chemistry .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism by which 4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester exerts its effects is still under investigation, but it is believed to involve modulation of specific signaling pathways and receptor interactions .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 4h-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester stands out due to its unique structure and diverse applications. Similar compounds include other indole derivatives, such as benzofuro[3,2-b]indole and diindole-2-carboxylate . These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Eigenschaften
CAS-Nummer |
148761-44-8 |
|---|---|
Molekularformel |
C13H11NO4 |
Molekulargewicht |
245.234 |
IUPAC-Name |
methyl 3-hydroxy-4-methylfuro[3,2-b]indole-2-carboxylate |
InChI |
InChI=1S/C13H11NO4/c1-14-8-6-4-3-5-7(8)11-9(14)10(15)12(18-11)13(16)17-2/h3-6,15H,1-2H3 |
InChI-Schlüssel |
VTFFPEIQNHZSDT-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1C(=C(O3)C(=O)OC)O |
Synonyme |
4H-Furo[3,2-b]indole-2-carboxylic acid, 3-hydroxy-4-methyl-, methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[2.2.1]heptane-2,3,5,7-tetrol, (2-exo,3-endo,5-endo,7-syn)- (9CI)](/img/new.no-structure.jpg)

![Azeto[1,2-a][1,3]dioxolo[4,5-c]pyrrole](/img/structure/B583062.png)


![(R)-2-Methyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B583070.png)
![3h-[1,2]Oxathiolo[3,4-b]pyridine](/img/structure/B583073.png)
